3-(Butyltellanyl)thiophene
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Overview
Description
3-(Butyltellanyl)thiophene is an organotellurium compound featuring a thiophene ring substituted with a butyltellanyl group at the third position. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)thiophene typically involves the introduction of a butyltellanyl group to a thiophene ring. One common method is the reaction of thiophene with butyltellanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safe handling of tellurium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
3-(Butyltellanyl)thiophene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The tellurium atom can be reduced to a lower oxidation state.
Substitution: The butyltellanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include lower oxidation state tellurium compounds.
Scientific Research Applications
3-(Butyltellanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(Butyltellanyl)thiophene depends on its application. In biological systems, it may interact with cellular components through its tellurium atom, which can form bonds with sulfur-containing biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. In electronic applications, the compound’s unique electronic properties, such as its ability to donate or accept electrons, make it useful in the development of semiconductors and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
3-(Butylthio)thiophene: Similar structure but with a sulfur atom instead of tellurium.
3-(Butylselanyl)thiophene: Similar structure but with a selenium atom instead of tellurium.
3-(Butylsulfonyl)thiophene: Similar structure but with a sulfonyl group instead of tellurium.
Uniqueness
3-(Butyltellanyl)thiophene is unique due to the presence of the tellurium atom, which imparts distinct electronic properties compared to sulfur or selenium analogs. Tellurium’s larger atomic size and different electronegativity can lead to different reactivity and stability, making this compound a valuable compound for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
73550-39-7 |
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Molecular Formula |
C8H12STe |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
3-butyltellanylthiophene |
InChI |
InChI=1S/C8H12STe/c1-2-3-6-10-8-4-5-9-7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
JIJISVNXPPCASC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C1=CSC=C1 |
Origin of Product |
United States |
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